Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C10H9ClN2O2. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloro-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but lacks the chlorine atom at position 7.
Methyl 4-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure with chlorine at position 4 instead of 7
Uniqueness
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the chlorine atom at position 7, which may influence its reactivity and biological activity compared to other similar compounds .
Biological Activity
Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and comparative analyses.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 2.71
The compound features a fused pyrazole and pyridine ring system, with a chlorine atom at the 7-position and a methyl group at the 4-position, which may influence its biological interactions and pharmacological properties .
Pharmacological Properties
Initial studies suggest that compounds within the pyrazolo[1,5-a]pyridine class exhibit various pharmacological properties, including:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents . The mechanisms often involve the activation of caspases and modulation of mitochondrial membrane potential.
- Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of related compounds, indicating that modifications in the pyrazolo structure can enhance activity against various pathogens .
Case Studies
-
Anticancer Mechanisms :
- A study focusing on similar pyrazolo derivatives demonstrated their ability to induce apoptosis in colorectal cancer cell lines (DLD-1 and HT-29) through intrinsic and extrinsic pathways. The activation of caspase-8 was notably significant in these processes .
- Another investigation into related compounds found that they could decrease p53 levels in treated cells, suggesting a complex interaction with cellular apoptotic pathways .
- Antimicrobial Studies :
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | C10H9N2O2 | Methyl group at position 6 |
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | C10H8BrN2O2 | Bromine substituent instead of chlorine |
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | C11H11N2O2 | Ethyl group instead of methyl at position 3 |
The unique combination of a chlorine atom at position 7 and a methyl group at position 4 distinguishes this compound from its analogs, potentially influencing its biological activity .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-3-4-8(11)13-9(6)7(5-12-13)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
JTYOAYLEOIPLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=C(C=N2)C(=O)OC)Cl |
Origin of Product |
United States |
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